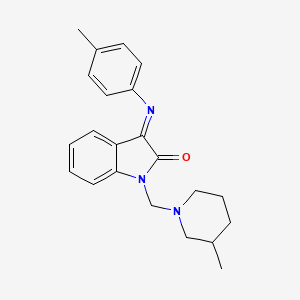![molecular formula C22H19N3O2S B11596623 6-Benzyl-2-(4-isopropylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 463364-58-1](/img/structure/B11596623.png)
6-Benzyl-2-(4-isopropylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-2-(4-isopropylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound with the molecular formula C22H19N3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-(4-isopropylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of appropriate benzylidene derivatives with thiazolo[3,2-b][1,2,4]triazine precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-(4-isopropylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
6-Benzyl-2-(4-isopropylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(4-isopropylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-2-(3,4-dichlorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- 6-Benzyl-2-(4-bromobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- 6-Benzyl-2-(2-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Uniqueness
What sets 6-Benzyl-2-(4-isopropylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group, for example, may enhance its interaction with certain biological targets or alter its solubility and stability .
Properties
CAS No. |
463364-58-1 |
|---|---|
Molecular Formula |
C22H19N3O2S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H19N3O2S/c1-14(2)17-10-8-16(9-11-17)13-19-21(27)25-22(28-19)23-20(26)18(24-25)12-15-6-4-3-5-7-15/h3-11,13-14H,12H2,1-2H3/b19-13- |
InChI Key |
POZQTWYQUZJTRN-UYRXBGFRSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(2Z)-2-[3-chloro-2,5-bis(4-methylphenyl)-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine](/img/structure/B11596541.png)
![(5Z)-5-(2-butoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596543.png)
![N-(4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}phenyl)acetamide](/img/structure/B11596549.png)
![ethyl {2-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11596556.png)

![2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11596571.png)
![(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596578.png)
![3-(2-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11596585.png)
![(2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11596596.png)
![6-amino-8-{4-[(4-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11596603.png)
![2-[(2-Fluorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B11596610.png)
![propyl 6-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11596618.png)
![2-{(E)-2-[2-(acetyloxy)-5-bromophenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11596637.png)
![(5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11596643.png)
